1-(2-(m-Tolyloxy)acetyl)indoline-2-carboxamide
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Overview
Description
1-(2-(m-Tolyloxy)acetyl)indoline-2-carboxamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
The primary targets of 1-(2-(m-Tolyloxy)acetyl)indoline-2-carboxamide are likely to be various enzymes and proteins, given the inhibitory properties of indole derivatives . The presence of the carboxamide moiety in indole derivatives allows them to form hydrogen bonds with these targets, which can inhibit their activity .
Mode of Action
The compound interacts with its targets primarily through hydrogen bonding, due to the presence of the carboxamide moiety . This interaction can lead to the inhibition of the target enzymes and proteins, thereby altering their normal function .
Biochemical Pathways
Indole derivatives are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, it’s plausible that this compound could affect multiple biochemical pathways related to these activities.
Result of Action
The result of the compound’s action would depend on the specific targets and pathways it affects. Given the broad range of biological activities associated with indole derivatives , the compound could potentially have a wide range of molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
1-(2-(m-Tolyloxy)acetyl)indoline-2-carboxamide has been found to interact with several enzymes and proteins. It has been reported that indole-2-carboxamides, including this compound, target the mycobacterial membrane protein large 3 transporter (MmpL3), a key player in the growth inhibition of Mycobacterium tuberculosis . This interaction suggests that the compound may have potential antitubercular activities.
Cellular Effects
The cellular effects of this compound are primarily observed in its interactions with various types of cells. For instance, it has been found to exhibit selective activity towards Mycobacterium tuberculosis over mammalian cells, suggesting its minimal cytotoxicity . Additionally, it has shown potent cytotoxic and antiproliferative activities against certain cancer cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its influence on gene expression. When docked into the MmpL3 active site, it adopts a binding profile similar to the indoleamide ligand ICA38 . This interaction with MmpL3 suggests that the compound may inhibit or activate certain enzymes, leading to changes in gene expression.
Metabolic Pathways
Given its structural similarity to other indole-2-carboxamides, it is plausible that it may be involved in similar metabolic pathways, potentially interacting with various enzymes or cofactors .
Preparation Methods
The synthesis of 1-(2-(m-Tolyloxy)acetyl)indoline-2-carboxamide typically involves the reaction of indoline-2-carboxamide with m-tolyloxyacetyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
1-(2-(m-Tolyloxy)acetyl)indoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific functional groups in the molecule.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound exhibits significant biological activity, including antimicrobial and anticancer properties.
Medicine: Due to its biological activity, this compound is being investigated for its potential use in developing new therapeutic agents for treating infectious diseases and cancer.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
1-(2-(m-Tolyloxy)acetyl)indoline-2-carboxamide can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with significant biological activity, primarily involved in plant growth and development.
Indole-2-carboxamide: Another indole derivative with antimicrobial and anticancer properties, similar to this compound.
Indole-3-carbinol: Known for its anticancer properties and its role in modulating estrogen metabolism.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct biological activities and therapeutic potential.
Properties
IUPAC Name |
1-[2-(3-methylphenoxy)acetyl]-2,3-dihydroindole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-12-5-4-7-14(9-12)23-11-17(21)20-15-8-3-2-6-13(15)10-16(20)18(19)22/h2-9,16H,10-11H2,1H3,(H2,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUFMPOYTTGDUKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2C(CC3=CC=CC=C32)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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